![molecular formula C10H12N2O2 B3021136 (5-ethoxy-1H-benzimidazol-2-yl)methanol CAS No. 889961-14-2](/img/structure/B3021136.png)
(5-ethoxy-1H-benzimidazol-2-yl)methanol
Overview
Description
“(5-ethoxy-1H-benzimidazol-2-yl)methanol” is a chemical compound with the CAS Number: 889961-14-2. It has a molecular weight of 192.22 and its IUPAC name is the same as its common name . It is a solid at room temperature .
Molecular Structure Analysis
The linear formula of “(5-ethoxy-1H-benzimidazol-2-yl)methanol” is C10H12N2O2 . The InChI code is 1S/C10H12N2O2/c1-2-14-7-3-4-8-9(5-7)12-10(6-13)11-8/h3-5,13H,2,6H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
“(5-ethoxy-1H-benzimidazol-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 192.22 .Scientific Research Applications
Anticancer Properties: Research suggests that imidazole-containing compounds exhibit anticancer potential. While specific studies on this compound are limited, its structural similarity to other imidazoles warrants further investigation . Additionally, the synthesis of novel imidazole-based drugs could lead to promising candidates for cancer therapy .
Antimicrobial Activity: Imidazoles often possess antimicrobial properties. Although direct evidence for this compound is scarce, it could be explored as a potential antimicrobial agent .
Coordination Chemistry and Catalysis
Imidazole-containing ligands play a crucial role in coordination chemistry. Consider the following applications:
- Catalytic Activity : Coordination complexes formed with imidazole ligands can act as catalysts. For instance, cobalt cubane complexes containing imidazole-based ligands exhibit single-molecule magnet behavior and catalyze water electro-oxidation .
Fluorescent Materials and Imaging Agents
Imidazole derivatives contribute to the development of fluorescent materials and imaging probes:
- Red-Emitting Fluorophores : Certain imidazole-based compounds exhibit red fluorescence, making them useful for bioimaging applications .
Biological Signaling Pathways
Imidazoles are involved in various biological processes. While specific studies on this compound are limited, consider the following:
- PqsR Inhibition : Imidazole-containing molecules may interfere with bacterial quorum sensing pathways. Inhibition of the PqsR receptor could have implications for drug development .
Synthetic Routes and Pharmacophore Design
Understanding synthetic methods and pharmacophore design is crucial for drug development:
- Synthetic Routes : Researchers continually explore novel synthetic routes for imidazole derivatives. Recent advances highlight regiocontrolled synthesis methods .
Potential Anticancer Agents
Although direct evidence for this compound’s anticancer activity is lacking, its structural features warrant further investigation. Molecular docking studies could shed light on its interaction with DNA and potential inhibition ability .
Safety And Hazards
properties
IUPAC Name |
(6-ethoxy-1H-benzimidazol-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-7-3-4-8-9(5-7)12-10(6-13)11-8/h3-5,13H,2,6H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDASGJWFOCWHRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415427 | |
Record name | (5-ethoxy-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-ethoxy-1H-benzimidazol-2-yl)methanol | |
CAS RN |
889961-14-2 | |
Record name | (5-ethoxy-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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